molecular formula C10H17NO3 B13254004 Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate

Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate

Cat. No.: B13254004
M. Wt: 199.25 g/mol
InChI Key: WRZVLNFZCAJZJU-UHFFFAOYSA-N
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Description

Methyl 7-oxa-2-azaspiro[45]decane-4-carboxylate is a spiro compound characterized by a unique bicyclic structure that includes an oxygen and nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and industrial applications .

Biological Activity

Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate, a compound belonging to the spirocyclic class of heterocycles, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H17NO3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 1603047-88-6

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The compound demonstrates activity against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

  • Minimum Inhibitory Concentrations (MICs) :
    • The compound exhibited low MIC values against multidrug-resistant strains, indicating potent antibacterial effects.
    • For instance, studies reported MICs in the range of <0.03125<0.03125 to 0.25μg/mL0.25\,\mu g/mL against Staphylococcus aureus and Enterococcus species .
  • Mechanism of Action :
    • The compound acts by inhibiting bacterial topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition disrupts bacterial cell division and leads to cell death.
    • Structural analysis of the compound in complex with bacterial topoisomerases revealed specific binding interactions that contribute to its efficacy .

Study 1: Efficacy Against MDR Strains

A recent study evaluated the efficacy of this compound against multidrug-resistant Acinetobacter baumannii. The results indicated significant antibacterial activity with an MIC of 1μg/mL1\,\mu g/mL. This study emphasizes the compound's potential as a therapeutic agent in treating infections caused by resistant strains .

Study 2: In Vivo Efficacy

In vivo studies using mouse models demonstrated that administration of this compound resulted in a reduction of bacterial load in infected tissues. The compound was well-tolerated with no observed toxicity, suggesting a favorable safety profile for further development .

Research Findings Summary

Study Bacterial Strain MIC (µg/mL) Mechanism
Study 1Staphylococcus aureus<0.03125Topoisomerase inhibition
Study 2Acinetobacter baumannii1Topoisomerase inhibition

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate

InChI

InChI=1S/C10H17NO3/c1-13-9(12)8-5-11-6-10(8)3-2-4-14-7-10/h8,11H,2-7H2,1H3

InChI Key

WRZVLNFZCAJZJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC12CCCOC2

Origin of Product

United States

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